Product packaging for Adenosine diphosphate ribulose(Cat. No.:CAS No. 148333-40-8)

Adenosine diphosphate ribulose

Cat. No.: B234142
CAS No.: 148333-40-8
M. Wt: 559.32 g/mol
InChI Key: UEWOFAOFTJYWBK-GKILRDIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine diphosphate ribulose (ADP ribulose) is a specialized nucleotide metabolite of interest in biochemical research. It was first identified and purified from human erythrocytes (red blood cells), where it was found at an approximate concentration of 0.11 µM . A key characteristic of ADP ribulose is its specific binding properties to erythrocyte membrane proteins, including spectrin, band 3, band 4.1, band 4.2, and glyceraldehyde 3-phosphate dehydrogenase . This binding is resistant to trichloroacetic and formic acid, suggesting a stable interaction that may be relevant for studying membrane architecture and protein function . Researchers can utilize this compound to investigate nucleotide metabolism and its role in cellular processes. The study of ADP ribulose and related nucleotides, such as ADP-ribose and cyclic ADP-ribose, contributes to a broader understanding of calcium signaling pathways and ADP-ribosylation—an important post-translational modification of proteins involved in DNA repair, transcriptional regulation, and cell signaling . This product is strictly for research applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N5O14P2 B234142 Adenosine diphosphate ribulose CAS No. 148333-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148333-40-8

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] hydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h4-6,8,10-12,15,21-22,24-26H,1-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,8-,10-,11-,12-,15-/m1/s1

InChI Key

UEWOFAOFTJYWBK-GKILRDIXSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(=O)[C@@H]([C@@H](CO)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N

Synonyms

adenosine diphosphate ribulose
ADP ribulose

Origin of Product

United States

Enzymology and Biosynthesis of Adenosine Diphosphate Ribulose

Precursors and Substrates in ADPR Synthesis Pathways

The biosynthesis of ADPR and its polymers is dependent on the availability of specific donor molecules and the formation of essential intermediates.

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is the universal precursor for the synthesis of ADP-ribose. tandfonline.comrsc.org Enzymes that produce ADPR, such as ADP-ribosyltransferases (ARTs) and poly(ADP-ribose) polymerases (PARPs), use NAD+ as a substrate. wikipedia.orgbeilstein-journals.org The synthesis reaction involves the cleavage of the N-glycosidic bond within the NAD+ molecule, which links the nicotinamide group to the ADP-ribose moiety. wikipedia.org This releases nicotinamide and allows for the transfer of the ADP-ribose portion to an acceptor molecule or its conversion into other signaling molecules. wikipedia.org This fundamental role positions NAD+ as a critical determinant of cellular processes governed by ADP-ribosylation, including DNA damage responses and apoptosis. wikipedia.orgnih.gov The cellular concentration of NAD+ can directly influence the activity of PARPs, with significant decreases in NAD+ levels observed during periods of extensive DNA damage due to its consumption by these enzymes. wikipedia.org

Cyclic ADP-ribose (cADPR) is a key signaling molecule in its own right and also serves as a precursor in one pathway for ADPR generation. rsc.org The enzyme CD38, a multifunctional cell surface protein, can synthesize ADPR from NAD+, but it can also hydrolyze cADPR to produce ADPR. rsc.orgwikipedia.org In this latter role, cADPR is not just a related molecule but a direct intermediate that is acted upon to yield the non-cyclic ADPR. rsc.org This positions cADPR as part of a metabolic and signaling network where it can be either the final product or a step in the pathway to ADPR, depending on the enzymatic context. rsc.org

Nicotinamide Adenine Dinucleotide (NAD+) as a Primary Donor Molecule

Key Enzymatic Classes Catalyzing ADPR Formation

The synthesis of ADPR from its precursors is carried out by several classes of enzymes, each with distinct mechanisms and cellular roles.

The formation of ADP-ribose from NAD+ is fundamentally a nucleosidase reaction, where the glycosidic bond between nicotinamide and ribose is hydrolyzed. Enzymes like CD38 exhibit this NAD+ glycohydrolase (or nucleosidase) activity, breaking down NAD+ to yield ADPR and nicotinamide. This activity is a core component of the catalytic function of many enzymes involved in ADPR-related signaling.

CD38 is a prominent enzyme with multiple catalytic functions related to NAD+ metabolism. rsc.org It acts as a primary synthesizer of cyclic ADP-ribose (cADPR) from NAD+ and also possesses the ability to hydrolyze cADPR into linear ADPR. rsc.orgwikipedia.org Therefore, CD38 directly contributes to the cellular pool of ADPR through its role in breaking down this cyclic intermediate. wikipedia.org

Poly(ADP-ribose) polymerases (PARPs) and ADP-ribosyltransferases (ARTs) are families of enzymes that use NAD+ as a substrate to catalyze the transfer of ADP-ribose moieties. wikipedia.orgbeilstein-journals.org This process is known as ADP-ribosylation. wikipedia.org

Mono(ADP-ribosyl)transferases (ARTs) typically transfer a single ADP-ribose unit from NAD+ to a specific amino acid residue on a target protein, such as arginine. wikipedia.org

Poly(ADP-ribose) polymerases (PARPs) , also known as ARTDs, can catalyze the transfer of a single ADP-ribose unit (mono-ADP-ribosylation) or, more distinctly, the sequential addition of multiple ADP-ribose units to form long, often branched, polymers. wikipedia.orgbeilstein-journals.orgnih.gov These polymers are attached to acceptor proteins or to the PARP enzyme itself (automodification). wikipedia.orgnih.gov The synthesis of these polymers involves three distinct reactions: initiation (attachment of the first ADPR unit), elongation (adding subsequent ADPR units via ribose-ribose bonds), and branching. oup.com

Free ADP-ribose can be generated when these polymers are degraded. The enzyme Poly(ADP-ribose) glycohydrolase (PARG) is the main enzyme responsible for breaking down poly(ADP-ribose) chains, cleaving the ribose-ribose bonds and releasing ADP-ribose units. rsc.orgnih.gov

Data Tables

Table 1: Key Enzymes in Adenosine (B11128) Diphosphate (B83284) Ribose (ADPR) Metabolism

Enzyme ClassSpecific Enzyme(s)Primary Function in Relation to ADPRSubstrate(s)Product(s)
NAD+ Glycohydrolases CD38Hydrolyzes NAD+ to ADPR; Hydrolyzes cADPR to ADPR. rsc.orgwikipedia.orgNAD+, Cyclic ADP-ribose (cADPR)ADP-ribose, Nicotinamide
ADP-ribosyltransferases (ARTs/ARTDs) PARP Family (e.g., PARP1, PARP2), TankyrasesCatalyze the transfer of one (mono) or many (poly) ADP-ribose units from NAD+ to acceptor proteins. wikipedia.orgbeilstein-journals.orgNAD+Protein-linked mono(ADP-ribose), Poly(ADP-ribose)
Poly(ADP-ribose) Glycohydrolases PARGDegrades poly(ADP-ribose) chains, releasing free ADP-ribose. rsc.orgnih.govPoly(ADP-ribose)ADP-ribose, Oligo(ADP-ribose)

Table 2: Precursors in ADPR Synthesis

Precursor MoleculeChemical FormulaRole in Pathway
Nicotinamide Adenine Dinucleotide (NAD+) C₂₁H₂₇N₇O₁₄P₂Primary donor of the ADP-ribose moiety for all enzymatic synthesis pathways. wikipedia.orgbeilstein-journals.org
Cyclic ADP-Ribose (cADPR) C₁₅H₂₁N₅O₁₃P₂An intermediate that can be hydrolyzed by enzymes like CD38 to form linear ADPR. rsc.orgwikipedia.org

Poly(ADP-ribose) Polymerases (PARPs) and ADP-ribosyltransferases (ARTs) in ADPR Polymerization and Transfer

Mono(ADP-ribosyl) Transferases (MARTs)

Mono(ADP-ribosyl) transferases (MARTs) are enzymes that catalyze the attachment of a single ADP-ribose unit to specific amino acid residues on a substrate protein, a process known as mono(ADP-ribosylation) or MARylation. researchgate.netmdpi.comnih.gov These enzymes are a subclass of the larger poly(ADP-ribosyl) polymerase (PARP) family and are often referred to as the PARP "monoenzymes". researchgate.netnih.gov While the functions of PARPs in creating long polymers are well-studied, the roles of MARTs in cellular signaling are an area of growing research. researchgate.net

MARTs are involved in a wide array of biological functions, including the regulation of metabolism, transcription, and immune responses. nih.govresearchgate.net The PARP family in mammals consists of 17 members, many of which function as MARTs. nih.gov These enzymes possess a conserved catalytic domain but are distinguished by other functional domains that direct them to specific cellular locations or confer additional biochemical activities. nih.gov For instance, several MARTs contain domains like WWE motifs or macrodomains. nih.gov Unlike the polymer-forming PARPs, many MARTs lack the key glutamate (B1630785) residue in the catalytic "H-Y-E" triad (B1167595) that is essential for polymer elongation. frontiersin.org

Table 1: Classification and Function of Selected Human MARTs

Enzyme (PARP Name) Key Domains Known Functions
PARP7 (TIPARP) WWE, CCCH Zinc Fingers Immune response, Transcriptional regulation
PARP10 (ARTD10) RRM, UIM DNA damage response, Ubiquitin signaling
PARP14 (ARTD8) Macrodomains, WWE Antiviral response, Signal transduction
PARP15 (ARTD7) Macrodomain Regulation of cellular signaling

This table presents a selection of MARTs and their associated functions and domains, illustrating the diversity within this enzyme subclass.

Poly(ADP-ribosyl) Transferases (PARPs)

Poly(ADP-ribosyl) transferases (PARPs) are enzymes that, like MARTs, use NAD+ as a substrate. However, they are capable of catalyzing the sequential transfer of multiple ADP-ribose units to form long, often branched, polymers on target proteins, a process called poly(ADP-ribosylation) or PARylation. mdpi.comnih.gov These polymers can reach lengths of over 200 units and can be branched, creating complex signaling scaffolds. nih.gov The PARP family members that perform PARylation are sometimes referred to as "polyenzymes". nih.gov

The most well-characterized PARPs are PARP1 and PARP2, which are activated by DNA damage. mdpi.com Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) chain. hmdb.ca This negatively charged polymer acts as a recruitment platform for DNA repair machinery, including proteins like DNA ligase III and XRCC1. hmdb.ca The catalytic domain of polymerizing PARPs features a conserved histidine-tyrosine-glutamate (H-Y-E) triad, where the glutamate residue is critical for the elongation of the PAR chain. frontiersin.org

Beyond DNA repair, PARPs are involved in transcription, apoptosis, and chromatin structure modulation. doi.orgacs.org The PARP family also includes tankyrases (PARP5a/ARTD5 and PARP5b/ARTD6), which are involved in processes like telomere maintenance and Wnt signaling. mdpi.com

Table 2: Comparison of MARTs and PARPs

Feature Mono(ADP-ribosyl) Transferases (MARTs) Poly(ADP-ribosyl) Transferases (PARPs)
Product Single ADP-ribose attachment (MARylation) Polymer of ADP-ribose (PARylation)
Catalytic Triad Often lacks the catalytic Glutamate (E) Conserved His-Tyr-Glu (H-Y-E) triad
Primary Members PARP3, PARP4, PARP6, PARP10, PARP14, PARP15, PARP16 nih.gov PARP1, PARP2, PARP5a (TNKS1), PARP5b (TNKS2) nih.gov

| Key Functions | Diverse signaling, metabolism, immune response nih.govresearchgate.net | DNA damage repair, chromatin remodeling, cell death hmdb.cadoi.org |

Detailed Mechanisms of Enzymatic Reactions in ADPR Biosynthesis

The biosynthesis of both mono- and poly(ADP-ribose) begins with the substrate nicotinamide adenine dinucleotide (NAD+). frontiersin.org The enzymatic reaction involves the transfer of the ADP-ribose portion of NAD+ to an acceptor, which is typically an amino acid side chain on a protein, releasing nicotinamide (NAM) in the process. mdpi.com

The core catalytic mechanism resides within the conserved PARP catalytic domain. nih.gov Key amino acid residues within this domain are responsible for binding NAD+ and facilitating the transfer. The process can be broken down into initiation and elongation steps. nih.gov

Initiation: The first ADP-ribose unit is transferred from NAD+ to a nucleophilic amino acid residue (such as glutamate, aspartate, serine, arginine, or lysine) on the target protein. nih.gov This reaction is catalyzed by both MARTs and PARPs.

Elongation (PARPs only): For polyenzymes like PARP1, the catalytic glutamate in the H-Y-E signature triad is essential for adding subsequent ADP-ribose units. frontiersin.org The enzyme uses the terminal ribose of the previously added ADPR unit as the new acceptor, forming a unique α(1→2) O-glycosidic bond between the ribose moieties. nih.gov This process is repeated to extend the linear PAR chain.

Branching (PARPs only): Branching points can be introduced into the PAR chain, occurring approximately every 20 to 50 units. doi.org

The entire process is highly dynamic, with the synthesized PAR chains being rapidly degraded by enzymes like Poly(ADP-ribose) glycohydrolase (PARG), which breaks the ribose-ribose bonds. nih.govhmdb.ca

Chemical Synthesis of Adenosine Diphosphate Ribulose Analogues for Mechanistic Elucidation

To study the complex biology of ADP-ribosylation, researchers rely on chemically synthesized analogues of ADPR. These synthetic molecules can overcome the limitations of enzymatic synthesis, such as product heterogeneity, and can be designed with specific modifications to probe enzyme mechanisms or act as inhibitors. doi.orgrsc.org

The chemical synthesis of ADPR analogues allows for precise modifications at various positions of the molecule, which is crucial for structure-activity relationship studies. rsc.org

Common strategies include:

Modification of the Terminal Ribose: Analogues have been created where specific hydroxyl groups on the terminal ribose are removed or blocked. acs.orgtandfonline.com This helps to investigate the importance of these groups for binding to and activating target proteins, such as the TRPM2 ion channel. acs.org

Modification of the Glycosidic Linkage: The anomeric position of the terminal ribose can be altered to create more stable analogues. For example, replacing the N-glycosidic bond with a C-glycosidic bond can increase resistance to enzymatic hydrolysis by hydrolases like the SARS-CoV-2 Mac1 domain. nih.gov

Modification of the Pyrophosphate Bridge: The pyrophosphate moiety is often a target for modification due to its negative charge and susceptibility to cellular pyrophosphatases. rsc.org Replacing one of the phosphate (B84403) groups with a non-hydrolyzable phosphonoacetate linker is one such strategy, designed to create more stable probes for studying ADPR-mediated signaling. rsc.org

The general synthetic approach often involves coupling a modified ribose-5-phosphate (B1218738) building block with an activated adenosine monophosphate (AMP) derivative, such as an imidazolide (B1226674) or morpholidate, to form the pyrophosphate bond. rsc.orgacs.org

While analogues provide insight into single ADPR units, understanding the function of poly(ADP-ribose) requires access to homogenous oligomers of a defined length and structure. doi.org Enzymatic synthesis of PAR yields a heterogeneous mixture of lengths and branching, making detailed structural and functional studies difficult. doi.org

Solid-phase synthesis has emerged as a powerful solution to this problem, enabling the assembly of well-defined linear ADPR oligomers. doi.orgnih.govrsc.org This methodology is analogous to the automated synthesis of DNA and peptides and offers significant advantages in purity and scalability.

The key features of this approach are:

Solid Support: The synthesis begins with a starting ribose unit attached to a solid support, such as controlled pore glass (CPG) resin. doi.orguniversiteitleiden.nl

Building Blocks: An advanced phosphoramidite (B1245037) building block of 2'-ribosyl adenosine is used. nih.gov This building block contains a protected phosphate group, which is crucial for forming the pyrophosphate linkage.

Iterative Cycles: The synthesis proceeds through a series of iterative cycles. Each cycle involves coupling the phosphoramidite building block to the resin-bound sugar, followed by an oxidation step to form the P(V)-pyrophosphate bond. doi.orguniversiteitleiden.nl

Deprotection and Cleavage: After the desired number of units have been added, the oligomer is chemically deprotected and cleaved from the solid support. doi.org

Using these methods, researchers have successfully synthesized linear ADPR oligomers up to a pentamer in length. rsc.orguniversiteitleiden.nl These defined oligomers are invaluable tools for investigating the length-dependent binding and activation of PAR-binding proteins, such as the oncogenic helicase ALC1. rsc.org

Metabolism and Degradation of Adenosine Diphosphate Ribulose

Principal Enzymes Involved in ADPR Degradation

The breakdown of poly(ADP-ribose) is a multi-step process managed by a specific set of hydrolase enzymes. These enzymes work in concert to dismantle the polymer, ultimately recycling its components and reversing the protein modification. researchgate.netnih.gov The primary enzymes responsible are Poly(ADP-ribose) Glycohydrolase (PARG), ADP-Ribosylhydrolase 3 (ARH3), and specialized lyases that remove the final protein-linked ADP-ribose moiety. nih.govmdpi.com

Poly(ADP-ribose) Glycohydrolase (PARG) Activity

Poly(ADP-ribose) glycohydrolase (PARG) is the principal enzyme responsible for the catabolism of PAR in mammalian cells. nih.govnih.gov It specifically hydrolyzes the O-glycosidic bonds that link the ADP-ribose units together, effectively depolymerizing the PAR chain. plos.orguniprot.org The action of PARG begins almost immediately after PAR synthesis, highlighting its crucial role in the rapid turnover of the polymer. nih.gov However, PARG's activity is limited to the ribose-ribose bonds within the polymer; it is incapable of cleaving the final ester bond that attaches the proximal ADP-ribose unit to the acceptor protein. nih.govuniprot.orgembopress.org This leaves a mono-ADP-ribosylated protein as a product, which requires further enzymatic action for complete reversal. plos.org

Exoglycosidase and Endoglycosidase Functions

PARG exhibits a dual catalytic mechanism, functioning as both an exoglycosidase and an endoglycosidase. plos.orgnih.gov

Exoglycosidase Activity : This is the primary mode of action for PARG. d-nb.info It involves the sequential removal of individual ADP-ribose monomers from the distal, non-reducing end of the PAR chain. nih.govmedchemexpress.com This processive degradation is highly efficient and accounts for the majority of PAR breakdown. d-nb.info The affinity and catalytic efficiency of this exoglycosidic action are dependent on the length of the PAR chain, with a preference for longer polymers. mdpi.com

Endoglycosidase Activity : PARG can also cleave internal ribose-ribose bonds within the PAR chain. plos.orgnih.gov This endoglycosidic function results in the release of shorter PAR oligomers, which can then be further processed. nih.gov It is estimated that this mode of degradation accounts for approximately 20% of PARG's total depolymerization activity. d-nb.info This activity may be particularly important for cleaving large, branched PAR structures. plos.org

Table 1: Catalytic Functions of Poly(ADP-ribose) Glycohydrolase (PARG)

Catalytic FunctionDescriptionProducts
Exoglycosidase Sequentially cleaves ADP-ribose units from the polymer's terminus. nih.govd-nb.infoADP-ribose monomers. nih.gov
Endoglycosidase Cleaves glycosidic bonds within the PAR chain. plos.orgnih.govFree poly(ADP-ribose) chains of varying lengths. nih.govnih.gov

ADP-Ribosylhydrolase 3 (ARH3)

ADP-Ribosylhydrolase 3 (ARH3), also known as ADPRHL2, is another key enzyme in the ADP-ribose degradation pathway. elifesciences.orgwikipedia.org Like PARG, ARH3 can degrade PAR chains on proteins, though it generally does so with lower efficiency. elifesciences.org A critical and distinct role for ARH3 is its ability to reverse serine ADP-ribosylation. elifesciences.orgnih.gov Following DNA damage, ADP-ribose can be attached to serine residues, and ARH3 is the primary hydrolase responsible for removing this specific modification. elifesciences.org In human cells lacking ARH3, this serine-linked ADP-ribose signal persists after DNA damage, indicating the enzyme's crucial role in erasing this specific signal to control the DNA repair process. elifesciences.org While ARH3 possesses exoglycosidic activity similar to PARG, it cannot fully compensate for the loss of PARG, suggesting distinct, non-redundant roles in cellular PAR metabolism. d-nb.infonih.gov

(ADP-ribosyl) Protein Lyase in Terminal ADPR Removal

After PARG and ARH3 have degraded the PAR polymer down to a single ADP-ribose unit attached to the target protein, a final enzymatic step is required for complete reversal. plos.orgmdpi.com PARG is unable to cleave the final glutamate-ADP-ribose ester bond. embopress.org This task is performed by a class of enzymes known as ADP-ribosyl protein lyases or glycohydrolases.

A key enzyme in this process is Terminal ADP-Ribose protein Glycohydrolase (TARG1), also known as C6orf130. embopress.org TARG1 specifically hydrolyzes the bond between the terminal ADP-ribose and acidic amino acid residues (like glutamate) on the modified protein. mdpi.comembopress.org This action removes the final mono(ADP-ribose) unit, fully restoring the protein to its unmodified state and completing the degradation cycle. embopress.org The discovery of TARG1's function was crucial for understanding the complete reversal of protein poly(ADP-ribosylation). nih.govembopress.org

Dynamics of ADPR Polymer Turnover and Half-life

The metabolism of poly(ADP-ribose) is characterized by its exceptionally rapid dynamics, particularly in the context of a cellular response to genotoxic stress. nih.govacs.org In unstimulated cells, there is a low basal level of PAR. mybiosource.com However, upon detection of DNA strand breaks, PARP enzymes are rapidly activated, leading to a dramatic and transient increase in PAR synthesis. mybiosource.comnih.gov

This burst of synthesis is almost immediately countered by the high catalytic activity of PARG, resulting in a very short half-life for the newly formed polymers. mybiosource.comnih.gov

DNA Damage-Induced Turnover : In response to DNA-damaging agents, the half-life of the majority of poly(ADP-ribose) can be remarkably short, dropping to as low as one minute or less. mybiosource.comnih.govpnas.org This rapid turnover ensures that the PAR-mediated signaling required for DNA repair is acute and transient, allowing cellular processes to return to normal once the repair is complete. nih.gov

Constitutive Turnover : In contrast, a smaller, constitutive fraction of PAR polymers in undamaged cells exhibits a much slower turnover rate, with a reported half-life that can be as long as 7.7 hours. nih.govresearchgate.net This suggests that PAR metabolism is biphasic, with distinct pools of polymers potentially serving different biological functions. researchgate.net

The rapid synthesis and degradation cycle allows the cell to precisely control the location, timing, and magnitude of PAR-dependent signaling events. researchgate.net

Table 2: Half-life of Poly(ADP-ribose) Polymers

Cellular ConditionReported Half-lifeReference(s)
Following DNA Damage < 1 to 5 minutes mybiosource.comnih.govnih.govpnas.org
Constitutive (Unstimulated Cells) ~7.7 hours nih.govresearchgate.net

Cellular and Molecular Functions of Adenosine Diphosphate Ribulose and Adprylation

Roles in Post-Translational Protein Modification (ADPRylation)

ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from NAD+ to target proteins. encyclopedia.pubscielo.brimrpress.com This process is catalyzed by ADP-ribosyltransferases (ARTs) and can significantly alter the target protein's properties and functions. mdpi.comencyclopedia.pub This modification exists in two forms: the attachment of a single ADP-ribose unit (mono-ADP-ribosylation) or multiple units to form a polymer (poly-ADP-ribosylation). scielo.brmdpi.comencyclopedia.pub

Mono-ADP-ribosylation (MARylation) involves the covalent attachment of a single ADP-ribose molecule to an acceptor protein. mdpi.comencyclopedia.pub This modification is a regulatory mechanism that can control the function of proteins in various ways. nih.gov Enzymes known as mono(ADP-ribosyl) transferases (MARTs), a subclass of the poly(ADP-ribose) polymerase (PARP) family, are responsible for catalyzing this reaction. nih.gov While historically less studied than its polymeric counterpart, MARylation is now recognized for its essential roles in regulating cellular processes such as RNA metabolism, cellular transport, and stress responses. nih.gov The removal of this modification is carried out by specific enzymes called ADP-ribosylhydrolases, which can function in a manner specific to the amino acid acceptor site. mdpi.comencyclopedia.pub

Poly-ADP-ribosylation (PARylation) is the process of attaching multiple ADP-ribose units to a target protein, forming a complex polymer. scielo.br This modification is central to numerous cellular functions, including DNA damage repair, transcriptional regulation, and the modulation of chromatin structure. imrpress.comoup.comnih.gov The primary enzyme responsible for the majority of PAR synthesis in response to DNA damage is Poly(ADP-ribose) polymerase 1 (PARP1). nih.govbiorxiv.org

The synthesis of poly(ADP-ribose) (PAR) chains begins with the transfer of the first ADP-ribose unit from NAD+ to an acceptor protein. mdpi.com Subsequent ADP-ribose units are then added to form a linear chain through α(1→2) O-glycosidic bonds between the ribose moieties. mdpi.comnih.govresearchgate.net The PAR polymer can be further extended and complicated by the formation of branches. scielo.brresearchgate.net These branches are created through a 2'',1'''-glycosidic bond, resulting in a complex, branched polymer structure that can consist of up to 200 ADP-ribose units. mdpi.comupenn.edu The uniform α(1→2) linkage in both linear and branched portions suggests that the same or similar enzymes catalyze both elongation and branching. nih.gov

ADP-ribosylation can occur on a variety of amino acid residues within a target protein. The addition of ADP-ribose units can dramatically alter the biophysical properties of the protein due to the high density of negative charges in the ADPR group. scielo.br Extensive research, including proteomic studies, has identified a diverse range of amino acid acceptor sites for this modification. oup.comnih.govembopress.org The most commonly targeted residues include charged amino acids. oup.com

Table 1: Identified Amino Acid Acceptor Sites for ADP-Ribosylation

Amino Acid One-Letter Code Type
Arginine R Basic
Cysteine C Sulfur-containing
Glutamate (B1630785) E Acidic
Histidine H Basic
Asparagine N Amide
Serine S Hydroxyl-containing
Threonine T Hydroxyl-containing
Lysine (B10760008) K Basic
Tyrosine Y Aromatic
Aspartate D Acidic

This table summarizes amino acid residues that have been identified as acceptor sites for ADP-ribosylation. oup.comnih.govembopress.orgportlandpress.comoup.com

The specificity of which amino acid is targeted can be influenced by factors such as the association of the PARP enzyme with other proteins. For instance, the Histone PARylation Factor 1 (HPF1) can alter the specificity of PARP1 and PARP2, directing the modification towards serine residues. scielo.brportlandpress.com

Poly-ADP-ribosylation (PARylation) of Target Proteins

Formation of Linear and Branched Poly(ADP-ribose) Chains

Adenosine (B11128) Diphosphate (B83284) Ribose as an Intracellular Signaling Molecule

Beyond its role in post-translational modifications, adenosine diphosphate ribose is increasingly recognized as a crucial intracellular signaling molecule. genscript.comkarger.comrsc.orgnih.gov It is produced from the hydrolysis of NAD+ and can act as a second messenger, triggering specific cellular responses. karger.comchegg.com

A primary and well-characterized function of intracellular ADPR is the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. karger.comnih.govbiorxiv.orgresearchgate.net TRPM2 is a calcium-permeable, non-selective cation channel involved in diverse physiological processes, including immune response, apoptosis, and body temperature regulation. biorxiv.orgnih.gov

The activation of the TRPM2 channel by ADPR is a complex process. nih.govbiorxiv.org Structural and functional studies have revealed that ADPR binds to specific sites on the TRPM2 channel protein. nih.gov One critical binding site is located within the N-terminal MHR1/2 domain of the channel. biorxiv.orgnih.gov In many species, including humans, a second binding site in the C-terminal NUDT9-H domain is also essential for channel gating. biorxiv.org The binding of ADPR to these domains induces a conformational change in the channel, which, in the presence of calcium (Ca2+), leads to the opening of the channel pore. nih.govuniprot.org This allows for the influx of Ca2+ across the plasma membrane and can also trigger Ca2+ release from lysosomes, thereby elevating intracellular Ca2+ levels and initiating downstream signaling events. nih.govuniprot.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Adenosine diphosphate ribose ADPR
Nicotinamide (B372718) adenine (B156593) dinucleotide NAD+
Calcium Ca2+
Arginine Arg / R
Cysteine Cys / C
Glutamate Glu / E
Histidine His / H
Asparagine Asn / N
Serine Ser / S
Threonine Thr / T
Lysine Lys / K
Tyrosine Tyr / Y
Aspartate Asp / D
Histone PARylation Factor 1 HPF1
Poly(ADP-ribose) PAR
Poly(ADP-ribose) polymerase PARP
Poly(ADP-ribose) polymerase 1 PARP1
Poly(ADP-ribose) polymerase 2 PARP2
ADP-ribosyltransferases ARTs
Mono(ADP-ribosyl) transferases MARTs
ADP-ribosylhydrolases ARHs

Modulation of Intracellular Calcium (Ca2+) Mobilization

Adenosine diphosphate ribulose (ADPR) is a recognized signaling molecule involved in the modulation of intracellular calcium (Ca2+) levels. karger.comnih.gov It is produced from the hydrolysis of β-NAD+ and cyclic-ADP-ribose (cADPR) by NAD glycohydrolases like the multifunctional enzyme CD38. karger.com This production can occur both inside and outside the cell. karger.comnih.gov

ADPR elicits a concentration-dependent increase in intracellular Ca2+ concentration ([Ca2+]i), which is characterized by a rapid, transient phase followed by a sustained phase. karger.comnih.gov The sustained influx of Ca2+ is dependent on the presence of extracellular Ca2+ and can be inhibited by non-selective cation channel blockers. karger.comnih.gov Notably, in some cell types like rat pulmonary artery smooth muscle cells, this Ca2+ response is not affected by antagonists of the TRPM2 channel. karger.comnih.gov Instead, the Ca2+ mobilizing effects of extracellular ADPR in these cells are mediated through purinergic receptors. karger.comnih.gov

The primary target for intracellular ADPR in Ca2+ signaling is the transient receptor potential melastatin 2 (TRPM2) channel, a non-specific cation channel. nih.govfrontiersin.org Activation of TRPM2 by ADPR leads to an influx of Ca2+ and other cations, thereby increasing the intracellular Ca2+ concentration. nih.govfrontiersin.org This mechanism is distinct from Ca2+ release from intracellular stores triggered by other second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR). frontiersin.orgwjgnet.com

Table 1: Key Proteins in ADPR-Mediated Ca2+ Mobilization

Protein Function in ADPR Signaling Cellular Location
CD38 Synthesizes ADPR from β-NAD+ and cADPR. karger.com Plasma membrane, Mitochondria karger.com
TRPM2 ADPR-gated non-selective cation channel, allows Ca2+ influx. nih.govfrontiersin.org Plasma membrane frontiersin.org
Purinergic Receptors (P2X, P2Y) Mediate Ca2+ response to extracellular ADPR in some cells. karger.comnih.gov Plasma membrane karger.com

Synergistic Interactions with Cyclic ADP-Ribose (cADPR) in Signaling

ADPR and cyclic ADP-ribose (cADPR) are both adenine-containing second messengers derived from NAD+ and are key regulators of cellular Ca2+ homeostasis. nih.govwjgnet.com While they can act independently, their signaling pathways can also interact synergistically.

Both ADPR and cADPR are produced by the enzyme CD38. karger.comfrontiersin.org cADPR primarily mobilizes Ca2+ from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors (RyRs). nih.govwjgnet.comnih.gov ADPR, on the other hand, mainly activates the TRPM2 channel in the plasma membrane to facilitate Ca2+ entry from the extracellular space. nih.govfrontiersin.org

The synergistic interaction between ADPR and cADPR is particularly evident in the context of TRPM2 channel activation. cADPR can also bind to the TRPM2 channel, and the presence of both molecules enhances the activation of the channel, leading to a more robust Ca2+ influx. wikipedia.org This suggests a coordinated regulation of Ca2+ signaling, where cADPR-mediated release from internal stores can be amplified by ADPR-mediated entry from the outside. This interplay allows for fine-tuning of the spatial and temporal aspects of Ca2+ signals within the cell. frontiersin.org

Regulation of Gene Expression and Chromatin Dynamics

Involvement in Chromatin Remodeling

ADP-ribosylation (ADPRylation), the process of attaching ADP-ribose moieties to proteins, plays a significant role in chromatin remodeling, a process essential for gene regulation, DNA replication, and repair. ideayabio.comnih.gov This modification can be in the form of mono-ADP-ribosylation (MAR) or poly-ADP-ribosylation (PAR). mdpi.com

One of the key mechanisms by which ADPRylation influences chromatin structure is through the recruitment of chromatin remodeling complexes. elifesciences.orgnih.gov For instance, the chromatin remodeler ALC1 (Amplified in Liver Cancer 1) is recruited to sites of DNA damage in a PARP1-dependent manner. nih.govelifesciences.org Serine ADP-ribosylation of histones, a modification catalyzed by the PARP1/2:HPF1 complex, marks nucleosomes as substrates for ALC1-dependent remodeling. elifesciences.orgnih.gov This modification can increase the rate of chromatin remodeling by ALC1 significantly. elifesciences.org

Furthermore, the synthesis and degradation of poly(ADP-ribose) (PAR) are linked to the generation of nuclear ATP, which is required for the energy-dependent processes of chromatin remodeling. ideayabio.comcrg.eu The hydrolysis of PAR to ADPR by PARG (Poly(ADP-ribose) Glycohydrolase), and the subsequent conversion of ADPR to ATP by the enzyme NUDIX5, provides a local source of energy within the nucleus to fuel chromatin modifications necessary for transcriptional activation. ideayabio.comcrg.eu

Influence on Transcriptional Processes

ADP-ribosylation influences transcription through multiple mechanisms. mdpi.comnih.gov The modification of histones and other chromatin-associated proteins can alter chromatin structure, making it more or less accessible to the transcriptional machinery. ideayabio.comnih.gov

ADPR itself can act as a signaling molecule in transcriptional regulation. nih.gov In some bacteria, ADPR functions as an allosteric regulator of transcriptional repressors. For example, the transcriptional repressor NrtR binds to DNA and inhibits the transcription of genes involved in NAD+ biosynthesis. nih.gov The binding of ADPR to NrtR abolishes its repressive activity, thereby allowing gene expression. nih.gov This suggests a feedback mechanism where high levels of NAD+ turnover, indicated by the accumulation of ADPR, signal the need for increased NAD+ synthesis. nih.gov

Moreover, the process of ADPRylation is involved in both transcriptional activation and repression in eukaryotes. mdpi.com The dynamic addition and removal of ADP-ribose moieties from proteins by PARPs and PARGs, respectively, provide a regulatory layer for controlling gene expression in response to various cellular signals. mdpi.comnih.gov

Association with Histone MacroH2A Binding (O-acetylated ADPR)

The histone variant macroH2A is a key component of heterochromatin, which is generally associated with transcriptional repression. nih.gov The macrodomain of the macroH2A1.1 splice variant can bind to NAD+ metabolites, including O-acetyl-ADP-ribose (OAADPR). nih.govnih.gov

OAADPR is a product of sirtuin-catalyzed deacetylation reactions, where the acetyl group from a lysine residue is transferred to ADP-ribose. nih.gov The binding of OAADPR to the macrodomain of macroH2A1.1 provides a direct link between cellular metabolic status (as reflected by NAD+ levels and sirtuin activity) and chromatin structure. nih.govnih.gov

Interestingly, alternative splicing of the H2AFY gene produces another variant, macroH2A1.2, which differs slightly in structure and is unable to bind these nucleotide metabolites. nih.gov This suggests that alternative splicing is a mechanism to regulate the interaction between NAD+ metabolites and chromatin. nih.gov The binding of OAADPR to macroH2A1.1 may facilitate the assembly of silencing complexes on nucleosomes, thereby contributing to the regulation of gene expression. nih.gov

Table 2: Proteins and Molecules in ADPR-Related Gene Regulation

Molecule/Protein Role Interacting Partner(s)
ADPR Allosteric regulator of transcription. nih.gov NrtR (in bacteria) nih.gov
ALC1 Chromatin remodeler recruited by ADPRylated histones. nih.govelifesciences.org ADP-ribosylated histones elifesciences.org
NUDIX5 Converts ADPR to ATP for chromatin remodeling. ideayabio.comcrg.eu ADPR, Pyrophosphate ideayabio.com
MacroH2A1.1 Binds OAADPR, linking metabolism to chromatin. nih.govnih.gov O-acetyl-ADP-ribose (OAADPR) nih.gov
O-acetyl-ADP-ribose (OAADPR) Sirtuin metabolite that binds to macroH2A1.1. nih.gov MacroH2A1.1 nih.gov

Crucial Roles in DNA Damage Response and Repair Pathways

ADP-ribosylation is a critical and early event in the cellular response to DNA damage. mdpi.comnih.gov The primary enzymes responsible for this are the poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, which act as DNA damage sensors. nih.govoncotarget.com

Upon detection of DNA breaks, PARP1 and PARP2 are activated and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, including histones. mdpi.comnih.govoncotarget.com This PARylation serves several key functions in the DNA damage response (DDR):

Recruitment of Repair Factors: The PAR chains act as a scaffold to recruit various DNA repair proteins to the site of damage. mdpi.comnih.govuni-koeln.de This includes factors involved in different repair pathways such as base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.govuni-koeln.demdpi.com

Chromatin Decondensation: The accumulation of negatively charged PAR polymers at damage sites leads to the relaxation of chromatin structure. nih.gov This decondensation makes the damaged DNA more accessible to the repair machinery. nih.gov

Modulation of Protein Activity: ADP-ribosylation can directly alter the activity of target proteins involved in DNA repair. mdpi.com

The ADPR signal is transient and tightly regulated. The PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG) into mono-ADP-ribose (MAR), which can remain on chromatin for a longer duration. nih.govportlandpress.com This dynamic interplay between PARP-mediated synthesis and PARG-mediated hydrolysis ensures a timely and coordinated DNA repair process. nih.govoncotarget.com Recent studies have also highlighted the importance of serine ADP-ribosylation in the DDR, which is crucial for the recruitment of specific repair factors and for coordinating DNA repair with cell cycle progression. nih.govresearchgate.net

Furthermore, in some contexts, ADP-ribosylation can occur directly on the DNA itself, forming covalent ADP-ribose-DNA adducts, which are then recognized and processed by the DNA repair machinery. mdpi.comanr.fr

Detection and Signaling of DNA Single-Strand Breaks

The integrity of the genome is under constant threat from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most frequent lesions are single-strand breaks (SSBs). The rapid and efficient detection of these breaks is paramount for maintaining genomic stability. Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are primary sensors of SSBs. wikipedia.orgscielo.brencyclopedia.pub

Upon detecting a DNA nick, PARP1 binds to the damaged site through its zinc-finger domains. wikipedia.org This binding event triggers a conformational change in the enzyme, leading to its activation. wikipedia.org Activated PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR), a negatively charged polymer, from its substrate nicotinamide adenine dinucleotide (NAD+). wikipedia.orgoup.com This PAR synthesis, or PARylation, occurs at or near the site of the DNA break and serves as a crucial signaling event. oup.com The PAR chains act as a scaffold, recruiting other DNA repair factors to the lesion. oup.comfrontiersin.org This initial burst of PARylation is considered one of the earliest responses to DNA damage, initiating the cascade of repair events. oup.com

The process of PARylation not only serves as a recruitment platform but also contributes to the local chromatin decondensation. The accumulation of negatively charged PAR chains can lead to electrostatic repulsion, which helps to open up the chromatin structure. oup.com This architectural change facilitates the access of the DNA repair machinery to the damaged DNA strand. oup.com

Recruitment and Coordination of DNA Repair Enzymes

Following the initial detection and signaling of a single-strand break, the synthesized poly(ADP-ribose) chains orchestrate the assembly of the DNA repair machinery. This is a critical step in both the base excision repair (BER) and single-strand break repair (SSBR) pathways. scielo.brnih.gov The PAR polymer acts as a docking platform for a multitude of proteins containing specific PAR-binding motifs. frontiersin.orgfrontiersin.org

Key among the recruited factors is the scaffold protein XRCC1 (X-ray repair cross-complementing protein 1). wikipedia.orgscielo.br XRCC1, which itself possesses a PAR-binding domain, plays a central role in coordinating the subsequent steps of the repair process. scielo.br It interacts with and recruits other essential enzymes to the site of damage, including DNA ligase III, DNA polymerase beta, and polynucleotide kinase-phosphatase (PNKP). wikipedia.orgnih.govnih.gov This coordinated assembly ensures the efficient processing of the DNA break, including the removal of damaged bases, synthesis of a new DNA strand, and finally, the ligation of the nick to restore the integrity of the DNA backbone. scielo.br

The dynamic nature of PARylation is crucial for the progression of DNA repair. After the initial recruitment phase, the PAR chains are rapidly degraded by enzymes such as poly(ADP-ribose) glycohydrolase (PARG). encyclopedia.pubfrontiersin.org This degradation is essential for the release of the repair factors and the final ligation step, allowing the repair process to be completed and the chromatin to return to its condensed state. encyclopedia.pub

Recruited DNA Repair EnzymeFunction in Single-Strand Break Repair
XRCC1 Scaffold protein that coordinates the assembly of the repair complex.
DNA Ligase III Catalyzes the final sealing of the DNA nick.
DNA Polymerase Beta Fills the single-nucleotide gap after removal of the damaged base.
PNKP Processes the ends of the DNA break to make them suitable for ligation.

Participation in Metabolic Regulation

ADPRylation is not only a key player in DNA repair but also has significant implications for cellular metabolism. This is primarily due to its consumption of NAD+, a central molecule in metabolic redox reactions, and its direct modification of metabolic enzymes.

Impact on Cellular NAD+ Levels and Metabolism

The synthesis of poly(ADP-ribose) by PARPs is a major consumer of cellular NAD+. nih.gov In response to extensive DNA damage, the hyperactivation of PARP1 can lead to a significant depletion of the cellular NAD+ pool. nih.govnih.gov This depletion has profound consequences for cellular metabolism, as NAD+ is a critical coenzyme for numerous dehydrogenases involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govmdpi.com

A reduction in NAD+ levels can impair these central metabolic pathways, leading to a decrease in ATP production. mdpi.com In extreme cases of PARP hyperactivation, the severe depletion of NAD+ and subsequent ATP can lead to a form of programmed cell death known as parthanatos. wikipedia.orgscielo.br This highlights the intricate link between DNA damage response, ADPRylation, and cellular bioenergetics.

Furthermore, the process of ADPRylation itself is influenced by the metabolic state of the cell. The availability of NAD+ can directly impact the extent of PARP activity, creating a feedback loop between metabolism and DNA repair. nih.gov

Regulation of Nitrogenase Activity in Prokaryotic Systems

In certain prokaryotes, ADP-ribosylation serves as a direct regulatory mechanism for key metabolic enzymes. A well-studied example is the regulation of nitrogenase activity in nitrogen-fixing bacteria. nih.govzendy.io Nitrogenase is the enzyme responsible for the conversion of atmospheric nitrogen to ammonia, a highly energy-intensive process. nih.govasm.org

In response to an excess of fixed nitrogen (e.g., ammonium) or other environmental signals like darkness, the nitrogenase enzyme complex is rapidly inactivated through mono-ADP-ribosylation. nih.govasm.orggrantome.com Specifically, the Fe protein component of nitrogenase is modified by a dinitrogenase reductase ADP-ribosyltransferase (DraT). nih.gov This covalent modification prevents the transfer of electrons to the MoFe protein, thereby inhibiting nitrogenase activity. nih.govzendy.io

This regulatory mechanism is reversible. When the inhibitory signal is removed (e.g., ammonium (B1175870) is depleted), a dinitrogenase reductase activating glycohydrolase (DraG) removes the ADP-ribose moiety from the Fe protein, restoring nitrogenase activity. nih.govgrantome.com This reversible ADP-ribosylation provides a rapid and efficient switch to control nitrogen fixation in response to changing environmental conditions. asm.org

Regulatory EnzymeFunctionEffect on Nitrogenase
DraT ADP-ribosylates the Fe protein of nitrogenase.Inactivation
DraG De-ADP-ribosylates the Fe protein of nitrogenase.Activation

Diverse Biological Processes Modulated by ADPRylation

The influence of ADPRylation extends beyond DNA repair and core metabolism, with emerging roles in a variety of other fundamental cellular processes.

RNA Biology

Recent research has uncovered a significant role for PARPs and ADPRylation in various aspects of RNA biology. researchgate.netnih.gov This includes the regulation of gene expression at multiple levels, from transcription to RNA processing and stability. researchgate.netnih.govdoi.org

PARP1, for instance, has been shown to be a key regulator of ribosomal DNA (rDNA) transcription, a critical step in the biogenesis of ribosomes. researchgate.netnih.gov PARP1-mediated ADPRylation can prevent the methylation of rDNA, thereby promoting the production of ribosomal RNA (rRNA). researchgate.netnih.gov

Furthermore, there is growing evidence for the involvement of PARPs in alternative splicing of messenger RNAs (mRNAs) and the direct ADPRylation of RNA molecules themselves. researchgate.netnih.gov ADPRylation can also influence mRNA stability and protein synthesis, particularly in response to cellular stresses such as viral infections. researchgate.netdoi.org The dysregulation of PARP activity in these RNA-related processes can contribute to disease states. researchgate.netdoi.org These findings highlight the expanding role of ADPRylation as a multifaceted regulator of gene expression and protein abundance. researchgate.netnih.govdoi.org

Inflammatory Responses

ADPRylation is a key regulator of inflammatory processes. nih.govnih.gov The activation of PARP enzymes can significantly influence the expression of genes related to inflammation. nih.gov PARP-1, a prominent member of the PARP family, is known to promote the transcription of pro-inflammatory genes. nih.govdntb.gov.ua For instance, the inhibition of PARP-1 has been shown to decrease the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov This regulatory role is partly achieved through the interaction of PARP-1 with transcription factors like NF-κB, which is central to the inflammatory response. dntb.gov.uaoncotarget.com

In macrophages, the PARP-1-mediated ADPRylation of the transcription factor STAT1α is critical for interferon-gamma (IFNγ)-dependent transcriptional activation and subsequent pro-inflammatory responses. dntb.gov.ua Another PARP family member, ARTD1, has been found to enhance the lipopolysaccharide (LPS)-induced transcriptional increase of genes for cytokines like IL-12, TNF-α, and IL-6. nih.gov The activation of PARP-1 also facilitates the release of High Mobility Group Box 1 (HMGB1), a protein that can activate microglia and amplify inflammation. nih.gov Thus, by modulating the expression of inflammatory mediators and the activity of key signaling proteins, ADPRylation plays a pivotal role in orchestrating inflammatory responses. nih.govnih.govauajournals.org

Enzyme/PathwayExperimental ContextKey FindingsSource(s)
PARP-1 InhibitionGeneral Inflammatory ModelsReduces mRNA levels and expression of pro-inflammatory cytokines (TNF-α, IL-1, IL-6). nih.gov
PARP-1 / STAT1αMacrophages stimulated with IFNγPARP-1-mediated ADPRylation of STAT1α is essential for its DNA binding, enhancer activation, and the resulting pro-inflammatory response. dntb.gov.ua
ARTD1 (PARP-1)LPS-stimulated cellsIncreases the transcriptional upregulation of IL-12, TNF-α, and IL-6. nih.gov
PARP InhibitionNeutrophil Recruitment ModelsSuppresses the inflammatory response and attenuates neutrophil recruitment. auajournals.org

Cell Differentiation

The process of ADPRylation is deeply intertwined with the regulation of cell differentiation, a fundamental process where a cell changes from one type to a more specialized one. nih.govelifesciences.org This regulation occurs through the modification of proteins involved in gene expression, chromatin structure, and RNA processing. nih.govbohrium.com

During the differentiation of mouse embryonic stem cells (mESCs), for example, there are significant changes in NAD+ metabolism that directly impact the catalytic activity of PARP-1. nih.gov Early in the differentiation process, there is a notable increase in PARP-1 activity driven by enhanced nuclear NAD+ biosynthesis. nih.gov The proteins targeted by PARP-1 in mESCs are enriched for functions related to stem cell maintenance, transcriptional regulation, and RNA processing. nih.gov

Molecule/ProcessExperimental ModelKey FindingsSource(s)
PARP-1Mouse Embryonic Stem Cells (mESCs)PARP-1 activity increases during early differentiation, modifying proteins involved in stem cell maintenance and RNA processing. nih.gov
ADPRylation of Spliceosome Components (U2AF35, U2AF65)Mouse Embryonic Stem Cells (mESCs)Site-specific ADPRylation modulates the function of core splicing factors, affecting mRNA isoform specialization. nih.gov
PARP ExpressionRat Testis (Spermatogenesis)PARP gene expression is developmentally regulated and varies according to the stage of germ cell differentiation. oup.com
ADPRylationGeneralControls cellular differentiation through the regulation of gene expression and RNA biology. elifesciences.org

Cell Proliferation and Growth Regulation (e.g., Myocardial Cells)

ADPRylation plays a significant, often inhibitory, role in cell proliferation and growth. nih.gov The activity of poly(ADP-ribose) polymerase is frequently observed to be inversely related to the rate of DNA synthesis. portlandpress.com In differentiating rat cardiac muscle, for instance, PARP activity increases as the rates of DNA synthesis and cell proliferation decrease. portlandpress.com This suggests that NAD+ and PARP may be involved in repressing DNA synthesis during terminal differentiation of heart muscle cells. portlandpress.com

The regulation of myocardial cell division is also influenced by environmental factors like oxygen levels, which appear to act through ADPRylation pathways. nih.gov Cultured chick-embryo heart cells divide more slowly in 20% oxygen compared to 5% oxygen, and this correlates with an 83% higher poly(ADP-ribose) polymerase activity in the higher oxygen environment. nih.gov The proposed mechanism involves the cellular redox state: lower oxygen shifts the balance from NAD+ to NADH, which decreases the synthesis of poly(ADP-ribose), a known inhibitor of DNA synthesis, thereby increasing cell division. nih.gov

More recent research has uncovered a more complex role for PARP-1 in the heart. While historically linked to cell death under stress, PARP1 has now been shown to promote heart regeneration and cardiomyocyte proliferation following injury in mice. ijbs.com In a model of cardiac injury, PARP1 overexpression improved heart regeneration. ijbs.com Mechanistically, PARP1 was found to interact with and poly(ADP-ribosyl)ate Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1). This modification enhanced the interaction between HSP90AB1 and Cell Division Cycle 37 (CDC37), which in turn activated cell cycle kinases and promoted the proliferation of cardiomyocytes. ijbs.com This indicates that PARP1 can be a positive regulator of cardiomyocyte proliferation, making it a potential therapeutic target for cardiac repair. ijbs.com

Molecule/FactorExperimental ModelKey FindingsSource(s)
Poly(ADP-ribose) PolymeraseDifferentiating Rat Cardiac MuscleEnzyme activity is inversely related to the rate of DNA synthesis and cell proliferation. portlandpress.com
Oxygen Partial PressureChick-Embryo Heart CellsLower oxygen increases the rate of cell division, which correlates with decreased poly(ADP-ribose) synthesis. nih.gov
PARP1Apical Resection-Operated MicePARP1 knockout impaired cardiomyocyte proliferation, while overexpression improved heart regeneration. ijbs.com
PARP1 / HSP90AB1 / CDC37Mouse CardiomyocytesPARP1 poly(ADP-ribosyl)ates HSP90AB1, enhancing its binding to CDC37 and activating the cell cycle to promote proliferation. ijbs.com

Protein Biosynthesis

ADP-ribosylation is a key regulator of protein biosynthesis, exerting control at multiple stages from ribosome creation to the final translation of messenger RNA (mRNA). nih.govresearchgate.netdoi.orgnih.gov The PARP family of enzymes, through the process of ADPRylation, influences rDNA transcription, ribosome biogenesis, mRNA processing, and translation. nih.govdoi.orgnih.gov

PARP-1 activity is a critical regulator of ribosomal DNA (rDNA) transcription, which is the foundational step in producing ribosomes, the cell's protein synthesis machinery. nih.govresearchgate.netdoi.org In breast cancer cells, for example, PARP-1-mediated ADPRylation of the protein DDX21 enhances rDNA transcription and ribosome biogenesis. nih.gov

Furthermore, ADPRylation can target essential components of the translation machinery. The bacterial diphtheria toxin, for example, inhibits protein synthesis by ADP-ribosylating eukaryotic translation elongation factor 2 (eEF2). nih.govresearchgate.net This modification impairs the factor's ability to move the ribosome along the mRNA, thereby slowing the rate of elongation and inhibiting the synthesis of proteins required for processes like cell cycle progression. nih.gov This body of evidence demonstrates that ADPRylation provides a dynamic layer of control over the entire protein production pathway. nih.govdoi.orgnih.gov

Molecule/ProcessExperimental SystemKey FindingsSource(s)
PARP-1 / DDX21Breast Cancer CellsADPRylation of DDX21 by PARP-1 enhances rDNA transcription and ribosome biogenesis, promoting cell growth. nih.gov
PARP16 / Ribosomal MARylationHuman Ovarian Cancer CellsPARP16-dependent mono-ADP-ribosylation of ribosomal proteins (e.g., RPL24, RPS6) inhibits translation and prevents proteotoxicity. aacrjournals.org
Diphtheria Toxin / eEF2Yeast (Saccharomyces cerevisiae)ADP-ribosylation of elongation factor 2 (eEF2) inhibits its translocation activity, decreasing total protein synthesis. nih.govresearchgate.net
PARP-mediated ADPRylationGeneralRegulates multiple steps in the protein biosynthetic pathway, including mRNA processing, stability, and translation. nih.govresearchgate.netdoi.orgnih.gov

Regulatory Mechanisms Governing Adenosine Diphosphate Ribulose Metabolism and Adprylation

Allosteric Regulation of Poly(ADP-ribose) Polymerase Activity

Poly(ADP-ribose) polymerases (PARPs) are modular enzymes whose catalytic activity is controlled by allosteric regulation. nih.govacs.orgacs.org The typical architecture of a PARP enzyme includes a C-terminal catalytic domain (CAT) and N-terminal regulatory domains (REG) that sense cellular signals. nih.govacs.orgacs.org In an unstimulated state, the enzyme is held in an auto-inhibited conformation, where a helical subdomain (HD) within the catalytic domain restricts the access of the substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to the active site. acs.orgacs.org

The primary allosteric activator for PARP1 and PARP2 is the presence of DNA strand breaks. biorxiv.orguniprot.org Upon binding to a DNA break, the PARP enzyme undergoes a significant conformational change. acs.org This structural rearrangement is transmitted from the regulatory domains to the catalytic domain, destabilizing the auto-inhibitory HD subdomain. acs.org This opens up the NAD+ binding pocket, leading to a dramatic increase in catalytic activity and the initiation of PAR synthesis. acs.orguniprot.org This process of allosteric activation ensures that PARP activity is spatially and temporally confined to sites of genomic damage. biorxiv.org The modular nature of PARPs is highlighted by studies showing that the regulatory and catalytic domains from different PARP orthologs can sometimes be combined to create functional chimeric enzymes, demonstrating the conserved nature of this allosteric communication. nih.govacs.orgacs.org

Influence of NAD+ Concentration on Poly(ADP-ribose) Polymer Size

The synthesis of poly(ADP-ribose) is fundamentally dependent on the availability of its substrate, NAD+. nih.gov Consequently, the intracellular concentration of NAD+ is a critical determinant of both the rate of PAR synthesis and the ultimate size and complexity of the polymer chains. d-nb.infopnas.org PARP1, the primary enzyme responsible for PAR synthesis upon DNA damage, consumes NAD+ to add successive ADP-ribose units to target proteins. nih.gov

Studies have shown a direct correlation between NAD+ concentration and the amount of PAR produced. d-nb.info At low NAD+ levels, the rate of PARP1's automodification increases, but higher concentrations are required for the elongation of long and complex PAR chains. oup.com The length and branching of these chains are not trivial features; they are crucial for the polymer's signaling function. Longer and more complex PAR polymers are more effective at recruiting downstream signaling and repair proteins and are more potent inducers of cell death pathways when PARP-1 is overactivated. pnas.org The compartmentalization of NAD+ pools within the cell (e.g., nucleus vs. cytoplasm) also plays a regulatory role, ensuring that nuclear PARPs have access to sufficient substrate to respond to genotoxic stress without completely depleting the cell's metabolic resources. nih.govfrontiersin.org

Table 1: Effect of NAD+ Concentration on PARP-1 Activity This table is generated based on conceptual data from research findings.

NAD+ Concentration PARP-1 Activity Level Resulting PAR Chain Characteristics
Low Basal/Initiation Short chains, limited elongation
Moderate Intermediate Moderate chain length and complexity
High Maximal Long, complex, and branched chains

Frequency of DNA Strand Breaks Determining Poly(ADP-ribose) Chain Initiation

The initiation of poly(ADP-ribose) synthesis is directly proportional to the extent of DNA damage, specifically the number of DNA strand breaks. plos.org PARP1 acts as a molecular sensor that recognizes and binds to both single and double-strand DNA breaks. biorxiv.orguniprot.org This binding event is the trigger for the allosteric activation of the enzyme's catalytic activity. plos.org Therefore, a higher frequency of DNA strand breaks leads to the recruitment and activation of more PARP1 molecules, resulting in a more robust initiation of PAR chain synthesis at multiple sites across the genome. plos.org

This rapid and vigorous synthesis of PAR is a critical first step in the DNA damage response (DDR). plos.org The polymer chains, synthesized in the immediate vicinity of the breaks, act as a scaffold to recruit other DDR factors. portlandpress.com Interestingly, some research suggests that the efficient activation of PARP1 and subsequent modification of DNA itself may require the presence of at least two proximal DNA strand breaks—one for enzyme binding and activation, and the other to act as an acceptor for the ADP-ribose moiety. oup.com The initiation process is further fine-tuned by accessory factors like Histone PARylation Factor 1 (HPF1), which complexes with PARP1/2 at DNA breaks to ensure the modification occurs on specific amino acid residues, such as serine, thereby directing the subsequent repair pathway. biorxiv.orgfrontiersin.org

Effects of Oxygen Tension and Cellular Redox State on Poly(ADP-ribose) Metabolism

Cellular redox state and oxygen availability significantly influence poly(ADP-ribose) metabolism. Hypoxia, or low oxygen tension, has been shown to alter PARP activity. In cultured cardiac cells, lower oxygen pressure, which promotes cell division, was associated with decreased poly(ADP-ribose) polymerase activity and, consequently, lower levels of PAR. nih.gov This suggests that in a state of lower oxygen, the cellular environment shifts in a way that reduces PAR synthesis, potentially by altering the NAD+/NADH ratio, as NAD+ is the required substrate for PARP. nih.gov

Conversely, conditions of oxidative stress, characterized by an increase in reactive oxygen species (ROS), can lead to DNA damage, which in turn activates PARP-1. biorxiv.org This activation can initiate a detrimental cycle in pathological conditions like ischemia. Following oxygen and glucose deprivation, overactivation of PARP-1 leads to the generation of excessive PAR. biorxiv.org This can inhibit key glycolytic enzymes, impair mitochondrial function, and deplete cellular energy stores, leading to redox imbalance and cell death. biorxiv.org The cellular redox state, therefore, acts as a crucial regulator of PARP activity, linking the cell's metabolic status and oxygen availability directly to the control of DNA repair and cell fate decisions. frontiersin.orgnih.gov

Table 2: Impact of Oxygen Levels on PAR Metabolism This table summarizes findings from studies on cellular responses to varying oxygen tension.

Condition Cellular State Effect on PARP Activity Outcome for PAR Levels
Normoxia (20% O₂) Slower cell division (in some models) Increased Higher
Hypoxia (5% O₂) Faster cell division (in some models) Decreased Lower

Impact of Hyperthermia on Poly(ADP-ribose) Metabolism and Turnover Rates

Hyperthermia, or elevated temperature, is a form of cellular stress that has been shown to significantly alter poly(ADP-ribose) metabolism. nih.gov Studies have demonstrated that exposing cultured cells to hyperthermic conditions (e.g., 43°C) leads to an increase in the intracellular levels of poly(ADP-ribose). nih.gov This effect is synergistic, meaning that when hyperthermia is combined with other stressors like treatment with an alkylating agent, the increase in polymer levels is dramatically amplified. nih.gov

The mechanism by which heat stress elevates PAR levels does not appear to be directly related to the induction of DNA strand breaks, suggesting a different pathway of activation or regulation. nih.gov Hyperthermia may influence the activity of enzymes involved in both the synthesis and degradation of PAR. Evidence suggests that heat can affect the activity of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for PAR degradation, thereby influencing the polymer's turnover rate. uoguelph.ca This modulation of PAR metabolism by hyperthermia is clinically relevant, as it has been shown to sensitize cancer cells to PARP inhibitors, indicating an interplay between heat stress and the DNA damage response pathways regulated by PARP. plos.org

Regulation by ADP-ribosylhydrolases

The process of ADP-ribosylation is reversible, and its termination is as critical as its initiation. This reversal is carried out by a family of enzymes known as (ADP-ribosyl)hydrolases, which act as the "erasers" of the signal. nih.govencyclopedia.pub These enzymes are responsible for the catabolism of poly(ADP-ribose) chains, ensuring that the signal is transient and preventing the toxic accumulation of the polymer. portlandpress.com

Methodological Approaches for Investigating Adenosine Diphosphate Ribulose

Advanced Detection and Quantification Methodologies for ADPR and ADPRylation

The transient and often low-abundance nature of protein ADP-ribosylation necessitates highly sensitive and specific detection methods. springernature.com A variety of advanced techniques have been developed to detect and quantify both the modification itself (mono- and poly-ADP-ribose) and the enzymatic processes that govern it. These methodologies range from immunological assays to sophisticated mass spectrometry approaches, each offering unique advantages for exploring the complexities of ADPR signaling. nih.gov

Immunological Reagents and Assays for ADPR Detection

Immunological methods are fundamental tools for the detection of ADP-ribosylation, providing insights into its prevalence and localization within cells and tissues. google.com These techniques rely on reagents that can specifically recognize and bind to ADPR moieties.

Antibody-based Detection Techniques (e.g., Western Blot, ELISA, Immunofluorescence)

Antibody-based assays are workhorses in the study of ADP-ribosylation, allowing for the visualization and quantification of modified proteins. bio-rad-antibodies.com Techniques such as Western blotting, enzyme-linked immunosorbent assay (ELISA), and immunofluorescence are routinely used. nih.govnih.gov

Historically, the field relied heavily on a monoclonal antibody (10H) that primarily recognizes long chains of poly(ADP-ribose) (PAR), often overlooking the more common mono(ADP-ribose) (MAR) and shorter oligo(ADP-ribose) forms. nih.govnih.gov More recently, the development of novel recombinant antibodies has revolutionized the field. bio-rad-antibodies.com These modern antibodies offer broader specificity, recognizing both mono- and poly-ADP-ribosylation, or are designed to be site-specific, detecting ADPR on particular amino acid residues. bio-rad-antibodies.comcellsignal.com

For instance, a versatile rabbit monoclonal antibody can detect ADP-ribosylation on various amino acids, including glutamate (B1630785), aspartate, serine, arginine, and lysine (B10760008), and recognizes both MAR and PAR forms. cellsignal.com Such reagents are invaluable for a range of applications:

Western Blotting: Allows for the detection of total ADP-ribosylation levels in cell extracts. For example, treating HeLa cells with hydrogen peroxide induces a significant increase in ADPR signal, which can be blocked by PARP inhibitors like Talazoparib, demonstrating the antibody's specificity. cellsignal.comcellsignal.com

ELISA: Enables the quantification of PAR levels from cell and tissue samples, providing a means to assess the effects of PARP or PARG inhibitors. bio-connect.nl

Immunofluorescence: Provides spatial information, allowing researchers to visualize the subcellular localization of ADP-ribosylation and its dynamics in response to stimuli like DNA damage. nih.gov

Interactive Table 1: Antibody-based ADPR Detection Techniques

Technique Description Application Example
Western Blot Separates proteins by size to detect total or specific ADP-ribosylated proteins in a sample. Analyzing changes in global ADP-ribosylation in HeLa cells after H₂O₂ treatment. cellsignal.com
ELISA Quantifies the amount of ADP-ribose in a sample using an antibody-coated plate. Measuring PAR levels in cell lysates to screen for PARP inhibitor efficacy. bio-connect.nl
Immunofluorescence Uses fluorescently labeled antibodies to visualize the distribution of ADP-ribosylated proteins within cells. Imaging PAR accumulation in 293T cells following H₂O₂-induced DNA damage. nih.gov
Recombinant ADP-ribose Binding Proteins/Domains (ARBDs) as Detection Tools

To overcome the limitations of traditional antibodies, researchers have engineered novel detection reagents by functionalizing naturally occurring ADP-ribose binding domains (ARBDs). nih.govnih.gov These domains, which include macrodomains and WWE domains, have inherent specificities for different forms of ADPR. nih.govacs.org

By fusing these ARBDs to the constant (Fc) region of immunoglobulins (e.g., from rabbit, mouse, or goat), scientists have created renewable, antibody-like reagents. nih.govbiorxiv.orgresearchgate.net This innovative approach offers several advantages:

Defined Specificity: Macrodomains are known to recognize MAR or the terminal ADP-ribose unit of a PAR chain, while WWE domains specifically bind to the internal iso-ADP-ribose units found in PAR. nih.gov This allows for the distinct detection of different ADPR forms.

Versatility: These ARBD-Fc fusion proteins can be used in a wide array of immunological assays, including Western blotting, immunofluorescence, and co-staining experiments, similar to conventional antibodies. nih.govbiorxiv.org

Multiplexing: The availability of ARBDs fused to Fc regions from different species (e.g., rabbit, mouse, goat) enables multiplexed experiments, allowing for the simultaneous detection of mono- and poly-ADP-ribosylation at a single-cell level. nih.govbiorxiv.org

Interactive Table 2: Recombinant ADP-ribose Binding Domains (ARBDs) for Detection

ARBD Type Specificity Fused To Application
Macrodomain Mono(ADP-ribose) (MAR) / Terminal ADPR Fc region of IgG Detection of MARylation and oligo-ADPRylation. nih.gov
WWE Domain Poly(ADP-ribose) (PAR) Fc region of IgG Specific detection of PAR chains in various assays. acs.org
Combined Broad ADPR recognition Fc region of IgG Simultaneous detection of multiple ADPR forms. biorxiv.org
Development of Genetically Encoded Sensors (e.g., GFP- and Luciferase-based)

A significant leap in studying ADPR dynamics has been the creation of genetically encoded sensors that allow for real-time monitoring of ADP-ribosylation in living cells and even whole organisms. elifesciences.org These sensors are typically based on fluorescence or luminescence.

One prominent strategy involves fusing PAR-binding domains, such as the WWE domain, to split or dimerization-dependent fluorescent proteins (like GFP) or luciferases (like NanoLuc). elifesciences.orgresearchgate.net

FRET-based Sensors: Some sensors use Förster resonance energy transfer (FRET), where a PAR-binding domain is flanked by a donor (e.g., mTurquoise) and an acceptor (e.g., mVenus) fluorescent protein. nih.govbiorxiv.org Binding to PAR induces a conformational change that alters the FRET signal, providing a ratiometric readout of PAR levels. biorxiv.org

Split-Protein Sensors: In this system, a PAR-binding domain is fused to two non-functional halves of a reporter protein like GFP or luciferase. elifesciences.org When two of these fusion proteins bind to the same PAR chain, the reporter fragments are brought into proximity, reconstituting their activity and generating a detectable signal. elifesciences.org

These "PAR-Tracker" tools offer exceptional sensitivity and temporal resolution, enabling researchers to observe the rapid kinetics of PARP activation and PAR degradation in response to physiological cues or DNA damage, and to screen for the potency of PARP inhibitors directly in a cellular context. elifesciences.orgresearchgate.netbiorxiv.org

Mass Spectrometry-based Approaches for ADPRylated Peptides

Mass spectrometry (MS) is a powerful, unbiased technique for identifying and quantifying post-translational modifications (PTMs), including ADP-ribosylation, without prior knowledge of the modification site. acs.orgnih.gov It has become indispensable for mapping the "ADP-ribosylome" on a proteome-wide scale. researchgate.net However, the analysis is challenging because the ADPR moiety is often labile and can be lost during standard MS fragmentation methods. thermofisher.com

Electron Transfer Dissociation (ETD-MS/MS) for Localizing ADPR Moieties

Electron Transfer Dissociation (ETD) is a mass spectrometry fragmentation technique that has proven superior for sequencing ADP-ribosylated peptides. acs.orgacs.org Unlike conventional collisionally activated dissociation (CAD) or higher-energy collisional dissociation (HCD), which often cleave the labile bond connecting ADPR to the peptide, ETD preserves this linkage. acs.orguzh.ch

The key advantages of ETD include:

Preservation of the PTM: ETD induces fragmentation of the peptide backbone while leaving the bulky and labile ADPR group intact on its specific amino acid residue. acs.orgnih.gov

Unambiguous Site Localization: By generating comprehensive c- and z-type fragment ions along the peptide backbone, ETD allows for the direct and confident localization of the ADPR modification site. acs.org This is crucial for identifying the specific arginine, serine, lysine, or other residues that are modified. acs.org

High-Throughput Analysis: ETD can be coupled with liquid chromatography (LC-MS/MS), enabling large-scale, high-throughput experiments to identify thousands of ADPR sites in complex biological samples. acs.orgnih.gov

Precursor Ion Scanning Methods

Precursor ion scanning, a specialized mass spectrometry (MS) technique, is a powerful tool for the selective detection of ADP-ribosylated peptides within complex biological samples. nih.gov This method is particularly useful because the ADP-ribose modification is often labile and can be lost during standard MS analysis. nih.gov

The technique operates by scanning for a specific, diagnostic fragment ion that is characteristic of the ADP-ribose moiety. During fragmentation, ADP-ribose consistently produces marker ions, such as the AMP+ ion at a mass-to-charge ratio (m/z) of 348.1 or the adenine (B156593) ion at m/z 136.06. nih.govoup.com When the mass spectrometer detects one of these predefined precursor ions, it triggers a full tandem mass spectrometry (MS/MS) scan on the parent molecule. nih.gov This approach ensures that sequencing efforts are focused specifically on the peptides that carry the ADP-ribose modification.

Key findings from research include:

Identification of Modification Sites: Precursor ion scanning has been successfully used to identify the specific amino acid residues that are auto-ADP-ribosylated on enzymes like CD38 mutants. nih.gov

Enhanced Sensitivity: This method overcomes the challenges posed by the instability and hydrophilicity of the ADPR modification, which can hinder identification by conventional MS/MS. nih.gov

Broad Applicability: The technique is not limited to a single type of ADP-ribosylation and can be applied to identify modification sites on various proteins, including those targeted by poly(ADP-ribose) polymerases (PARPs). nih.gov For instance, it has been proposed as a valuable tool for identifying physiological targets of arginine-specific ADP-ribosylation. nih.gov

Diagnostic Ions: Different fragmentation patterns can yield specific marker ions. For example, analysis of arginine-ADP-ribosylated peptides revealed that N-(ADP-ribosyl)-carbodiimide is an excellent marker ion for this specific type of modification. nih.gov

This targeted approach significantly improves the efficiency and accuracy of identifying ADP-ribosylation sites, providing crucial insights into the molecular mechanisms governed by this modification. nih.gov

Radioisotope Labeling Assays (e.g., using 32P- or 14C-NAD)

Radioisotope labeling assays are a classic and highly sensitive method for detecting and quantifying ADP-ribosylation. These assays utilize nicotinamide (B372718) adenine dinucleotide (NAD+), the donor molecule for the ADP-ribose group, which has been synthesized to contain a radioactive isotope, typically Phosphorus-32 (³²P) or Carbon-14 (¹⁴C). nih.govamazonaws.com

When an ADP-ribosyltransferase (ART) enzyme transfers the ADP-ribose moiety from the radiolabeled NAD+ onto a target protein, the protein itself becomes radioactive. nih.gov The incorporation of radioactivity can then be detected and quantified using methods like autoradiography or scintillation counting. amazonaws.comnih.gov

Key research findings and applications:

Enzyme Activity Measurement: These assays are fundamental for measuring the activity of PARPs and other ARTs. By incubating the enzyme with a substrate and radiolabeled NAD+, the amount of radioactivity transferred to the protein is directly proportional to the enzyme's activity. amazonaws.com

Identification of Modified Proteins: In a mixture of proteins, those that become radiolabeled are identified as substrates for ADP-ribosylation. For example, incubating human serum with [adenine-¹⁴C]NAD led to the labeling of several serum proteins, including albumin, demonstrating endogenous ADP-ribosylation. nih.gov

Stoichiometry and Product Identification: By using [carbonyl-¹⁴C]NAD, researchers have confirmed the stoichiometric release of nicotinamide during the ADP-ribosylation of substrates like agmatine, validating the reaction mechanism. nih.gov Digestion of the radiolabeled protein products with enzymes like snake venom phosphodiesterase, which releases labeled 5'-AMP, further confirms the nature of the modification. nih.gov

The table below summarizes the use of different radioisotopes in ADPRylation research.

RadioisotopeLabeled MoleculePrimary UseDetection MethodReference
³²P[³²P]NAD+Detecting automodification of PARP-1 and labeling of its substrates.Autoradiography (Phosphorimager) amazonaws.com
¹⁴C[adenine-U-¹⁴C]NADIdentifying ADP-ribosylation of specific amino acids (e.g., arginine) and proteins in cell extracts.Scintillation Counting, Chromatography nih.gov
¹⁴C[carbonyl-¹⁴C]NADMeasuring the stoichiometric release of nicotinamide to confirm enzyme reaction mechanisms.Chromatography nih.gov

Chromatographic Techniques for ADPR Residue Analysis (e.g., HPLC)

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the separation, purification, and quantification of ADP-ribosylated molecules. creative-proteomics.com When combined with sensitive detectors, HPLC allows for precise measurements of ADPRylation levels in complex biological samples. creative-proteomics.commdpi.com

HPLC methods are versatile and can be adapted to analyze different aspects of ADP-ribosylation:

Separating Modified Peptides: Reversed-phase HPLC can separate ADP-ribosylated peptides from their unmodified counterparts based on differences in hydrophobicity. nih.gov

Analyzing Enzyme Kinetics: HPLC assays have been developed to measure the activity of enzymes that cleave ADP-ribose from amino acids, such as ADP-ribosylarginine hydrolase. These assays monitor the separation of the substrate from the product over time. nih.gov

Determining Polymer Chain Length: Fluorescence-based HPLC methods have been developed to analyze the distribution of PAR chain lengths, which is crucial as the length of the polymer can determine its biological function. researchgate.net

A notable application is the development of an HPLC-based assay for ADP-ribosylarginine hydrolase using a synthetic substrate analog. This method allowed for the clear separation of the substrate and product, enabling the characterization of the enzyme's stereospecificity and its presence in various tissues like skeletal muscle, heart, and brain. nih.gov

Nuclear Magnetic Resonance (NMR) Analysis in ADPR Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of molecules in solution. In ADP-ribose research, NMR provides invaluable, atom-level information about the structure of ADPR itself, its polymers (PAR), and its interactions with binding proteins. nih.govnih.gov

Key research findings from NMR studies:

Structural Determination: NMR was instrumental in determining the chemical structure of the branching sites in poly-ADP-ribose, identifying them as O-α-D-ribofuranosyl-(1''→2')-O-α-D-ribofuranosyl-(1'''→2'')-adenosine-5',5'',5'''-tris(phosphate). asm.org It was also used to confirm the structure of cyclic ADP-ribose (cADPR), a related signaling molecule. researchgate.net

Ligand Binding Analysis: NMR can detect the binding of ADP-ribose to protein domains, such as macrodomains. Changes in the NMR signals (chemical shift perturbations) of ADP-ribose upon addition of a protein indicate a direct interaction and can be used to map the binding site and determine the binding affinity. nih.gov

Identification in Tissues: Multidimensional NMR has been used as a "fingerprinting" technique to compare the molecular composition of tissues. This approach led to the unexpected discovery of large amounts of poly(ADP-ribose) in the calcifying matrix of developing bone, suggesting its role in biomineralization. nih.gov

The nuclei of greatest interest for biomolecular NMR studies of ADPR are ¹H, ¹³C, ¹⁵N, and ³¹P. nih.gov By analyzing the resonance frequencies of these nuclei, researchers can deduce detailed structural and dynamic information. nih.gov

Optimization of Sample Preparation Methods for ADPR-proteins and RNA

The accurate detection and analysis of ADP-ribosylated proteins and RNA are critically dependent on the methods used for sample preparation. life-science-alliance.orgbiorxiv.org The labile nature of the ADPR modification and the potential for its degradation or alteration during cell lysis and extract preparation necessitate carefully optimized protocols. life-science-alliance.orgnih.gov

Key considerations and findings in sample preparation:

Inhibiting Degradation: It is crucial to inhibit the activity of both PARP enzymes (which can add ADPR during lysis) and hydrolase enzymes like PARG (which remove ADPR). The addition of PARP inhibitors (e.g., olaparib) and keeping samples on ice are essential steps to preserve the endogenous state of ADPRylation. biorxiv.org

Heat Lability: The stability of the bond linking ADP-ribose to an amino acid varies depending on the amino acid. Some linkages are heat-labile, meaning that boiling samples in standard lysis buffers (a common step in preparing samples for SDS-PAGE) can lead to the loss of the modification. life-science-alliance.orgnih.gov Optimized protocols often recommend avoiding boiling to preserve the ADPR signal. biorxiv.org

Lysis Buffer Composition: The choice of lysis buffer (e.g., RIPA buffer) and the inclusion of various inhibitors can significantly impact the retention of the ADPR signal. biorxiv.org

Fixation Methods for Microscopy: For immunofluorescence studies, the method of cell fixation (e.g., paraformaldehyde, methanol, or glyoxal) can dramatically alter the observed staining pattern of ADP-ribosylation, leading to different subcellular localizations being highlighted. life-science-alliance.orgbiorxiv.org

Enrichment Strategies: For proteomic analyses, specific methods are used to enrich ADP-ribosylated proteins or peptides from complex lysates. These include the use of ADP-ribose binding domains (e.g., from RNF146 or Af1521) in a technique known as ADPr-ChAP (ADP-ribose-specific chromatin-affinity purification). nih.gov

Optimized sample preparation is a prerequisite for reliable results, ensuring that the detected ADPRylation reflects the true biological state rather than an artifact of the procedure. life-science-alliance.orgbiorxiv.org

Key Optimization Steps in Sample Preparation for ADPR Analysis
Preparation StepChallengeOptimized ApproachRationaleReference
Cell LysisEnzymatic activity (PARPs, Hydrolases) can alter ADPR levels post-lysis.Lyse cells on ice in buffer containing PARP inhibitors (e.g., olaparib).To preserve the in vivo ADPRylation state by preventing enzymatic modification. biorxiv.org
Protein DenaturationThe ADPR-amino acid bond can be heat-labile.Avoid boiling samples before SDS-PAGE analysis.To prevent the loss of the modification, especially for heat-sensitive linkages. life-science-alliance.orgnih.gov
ImmunofluorescenceFixation can create artifacts and alter antigen accessibility.Test multiple fixation methods (e.g., PFA, methanol, glyoxal).Different fixatives affect the visibility of ADPR in different subcellular compartments (nucleus, mitochondria, etc.). biorxiv.org
ProteomicsLow abundance of ADPR-modified peptides.Use affinity purification with ADPR-binding domains (e.g., RNF146 WWE).To specifically enrich for modified peptides/proteins for mass spectrometry analysis. nih.gov

In Vitro and In Vivo Characterization Techniques for ADPRylation Dynamics

Understanding the dynamics of ADP-ribosylation requires tools that can monitor changes in ADPR levels in real-time within different biological contexts. nih.gov Techniques have been developed for both controlled in vitro systems and complex in vivo environments.

In Vitro Characterization: In vitro assays are essential for dissecting the fundamental biochemical properties of ADPRylation. These assays typically use purified components to study specific reactions in a controlled environment.

Recombinant Enzyme Assays: Purified PARP enzymes are incubated with substrates (like histones) and NAD+ to generate mono- or poly-ADP-ribose. nih.gov These reactions are used to test the specificity of ADPR-binding reagents and to screen for enzyme inhibitors. nih.govbio-connect.nl

Sensor Validation: Genetically encoded sensors for PAR, known as PAR Trackers, are first characterized in vitro. These sensors, often based on split-fluorescent proteins fused to PAR-binding domains, are tested for their ability to specifically recognize PARylated proteins over unmodified proteins or other related molecules. nih.gov

In Vivo Characterization: The goal of in vivo techniques is to visualize and quantify ADPRylation dynamics within living cells and organisms, providing a more physiologically relevant understanding.

Genetically Encoded Sensors (PAR Trackers): These sensors allow for the real-time detection of PAR levels in living cells. nih.gov They are engineered so that the binding of PAR to the sensor's binding domains induces a measurable signal, such as fluorescence or luminescence. These tools have been used to detect changes in cellular ADPR levels in response to physiological cues, like hormone-induced adipogenesis, without the need for external DNA-damaging agents. nih.govbiorxiv.org

Live-Cell Imaging: Using fluorescently tagged PAR Trackers, researchers can monitor the spatial and temporal accumulation of PAR within different cellular compartments in response to stimuli. biorxiv.org

Whole Organism Analysis: Advanced sensors have demonstrated the ability to detect PAR accumulation in xenograft tumor tissues in living mice, showcasing their utility for studying ADPRylation in the context of a whole organism and disease models. nih.govbiorxiv.org

These complementary in vitro and in vivo approaches provide a comprehensive picture of ADPRylation, from basic enzymatic mechanisms to complex signaling dynamics in living systems. nih.gov

Biochemical Assays for Measuring Enzyme Activities related to ADPR

A variety of biochemical assays have been developed to measure the enzymatic activity of the "writers" (e.g., PARPs) and "erasers" (e.g., PARG, ARH3) of ADP-ribosylation. bio-connect.nl These assays are critical for basic research and for high-throughput screening (HTS) of potential drug candidates.

Assays for PARP (Writer) Activity:

Chemiluminescent ELISA: This common format uses histone proteins coated on a 96-well plate. Purified PARP enzyme is added along with biotinylated NAD+. The enzyme PARylates the histones using the biotinylated substrate. The incorporated biotin (B1667282) is then detected with streptavidin-HRP, which generates a chemiluminescent signal proportional to PARP activity. bio-connect.nl

Fluorescent NAD+ Quantitation: This method assesses PARP activity by measuring the consumption of its substrate, NAD+. An operationally simple assay converts the remaining NAD+ into a highly fluorescent compound, where a decrease in fluorescence indicates higher PARP activity. This method is well-suited for HTS. nih.gov

Coupled Enzyme Assays (Transcreener®): These HTS assays measure the product, PAR, indirectly. In one example, coupling enzymes convert the PAR polymers into AMP, which is then detected in a subsequent fluorescence polarization (FP) or TR-FRET reaction. bellbrooklabs.com

Assays for Hydrolase (Eraser) Activity:

Fluorogenic Substrate Assays: These assays measure the activity of eraser enzymes like PARG and ARH3. They use a synthetic, non-fluorescent ADP-ribose substrate where a fluorophore is quenched. When the hydrolase cleaves the bond, the fluorophore is released, and the resulting increase in fluorescence is directly proportional to enzyme activity. bio-connect.nl

Activity-Based Assays using NAD+ Anomers: A clever assay for mono-ADP-ribosylhydrolases (like MacroD1 and MacroD2) uses α-NAD+, an anomer of the natural β-NAD+. The hydrolases accept this anomer as a substrate. The amount of α-NAD+ remaining after the reaction is measured by chemically converting it into a fluorescent product, with lower fluorescence indicating higher hydrolase activity. nih.gov

Immunofluorescence Assays: In a cell-based context, the activity of PARG inhibitors can be measured by quantifying the accumulation of PAR inside the nucleus after inducing DNA damage. An increase in the nuclear PAR signal indicates successful inhibition of the PARG eraser enzyme. researchgate.net

The table below provides a summary of different biochemical assays.

Biochemical Assays for ADPR-Related Enzymes
Enzyme TargetAssay PrincipleSignal DetectedPrimary ApplicationReference
PARPs (Writers)ELISA with Biotin-NAD+ChemiluminescenceMeasuring in vitro enzyme activity, inhibitor profiling. bio-connect.nl
PARPs (Writers)Chemical quantitation of NAD+Fluorescence (inverse)High-throughput screening of inhibitors. nih.gov
PARG/ARH3 (Erasers)Cleavage of fluorogenic ADPR substrateFluorescenceScreening and profiling of hydrolase inhibitors. bio-connect.nl
MacroD Hydrolases (Erasers)Hydrolysis of α-NAD+ substrateFluorescence (inverse)Screening for mono-ADP-ribosylhydrolase inhibitors. nih.gov
PARG (Eraser)Cell-based immunofluorescenceNuclear PAR fluorescenceMeasuring inhibitor activity in cells. researchgate.net

Future Research Directions in Adenosine Diphosphate Ribulose Biology

Elucidation of Novel ADPR Targets and Their Downstream Signaling Cascades

A primary objective for future research is the continued identification and characterization of novel protein and nucleic acid targets of ADP-ribosylation (ADPRylation). While significant progress has been made in identifying proteins involved in DNA repair and chromatin regulation as targets, a vast landscape of the "ADPRylome" remains to be explored. nih.govcambridge.org Understanding the full complement of ADPRylated molecules is essential for deciphering the complete spectrum of cellular processes regulated by this post-translational modification.

Key research questions in this area include:

Identification of new "reader" domains: Beyond the known macrodomains, WWE domains, and PBZ domains, are there other protein motifs that specifically recognize and bind to mono-ADP-ribose (MAR) or poly-ADP-ribose (PAR)? nih.gov

Exploring non-protein targets: Recent evidence suggests that nucleic acids, including DNA and RNA ends, can be ADP-ribosylated. nih.gov Further investigation is needed to understand the functional consequences of these modifications.

Mapping downstream signaling pathways: Once a novel target is identified, it is crucial to elucidate the downstream signaling cascade it initiates or modulates. For instance, the activation of the TRPM2 channel by ADPR leads to calcium influx, which in turn can activate various downstream effectors like calpains. frontiersin.orgfrontiersin.org Similarly, VEGF signaling can mediate the formation of a complex involving TRPM2, leading to VE-cadherin phosphorylation and subsequent angiogenesis. ahajournals.org Unraveling these intricate pathways will provide a more comprehensive picture of ADPR's regulatory influence.

Investigating crosstalk with other modifications: ADPRylation does not occur in isolation. It often intersects with other post-translational modifications like phosphorylation, ubiquitination, and acetylation. researchgate.netnih.gov Future studies should aim to understand the complex interplay and regulatory logic of this crosstalk.

Recent studies have highlighted the role of ADPRylation in neurodegenerative diseases, where it is implicated in processes like protein aggregation and neuroinflammation. frontiersin.org Identifying novel targets in neuronal cells could provide new avenues for therapeutic intervention in these debilitating conditions.

Comprehensive Proteomic and Ribo-ADPRnomic Mapping of ADPRylation Sites and Their Functional Implications

To gain a systems-level understanding of ADPRylation, comprehensive mapping of modification sites across the proteome and "ribo-ADPRnome" is necessary. Advances in mass spectrometry-based proteomics have enabled the identification of thousands of ADPRylation sites. nih.gov However, challenges remain in achieving complete coverage and in quantitatively assessing the dynamics of these modifications.

Future research in this area will focus on:

Developing more sensitive and robust enrichment strategies: Chemical biology approaches using metabolic labeling with tagged NAD+ analogs have proven effective for enriching ADPRylated proteins and peptides for mass spectrometry analysis. rsc.org Further refinement of these methods will be crucial.

Site-specific functional analysis: Once an ADPRylation site is identified, determining its functional significance is paramount. This can be achieved through site-directed mutagenesis, where the modified residue is replaced with a non-modifiable one. For example, studies on oncohistones have shown that mutations at ADPRylation sites can drive cancer by disrupting the normal regulatory effects of the modification. nih.govaacrjournals.org

Quantitative proteomics to study dynamic changes: Developing methods to accurately quantify changes in ADPRylation at specific sites in response to different stimuli (e.g., DNA damage, oxidative stress) will be critical for understanding the dynamic nature of this signaling network. nih.gov

A key finding from proteomic studies is that different forms of ADPRylation (mono- vs. poly-) may have distinct functional roles. For instance, one study suggested that tri-ADP-ribose probes identify proteins involved in DNA strand break repair, while mono-ADP-ribose probes identify proteins involved in metabolism and transcription. researchgate.net

Table 1: Examples of Identified ADPRylation Sites and Their Functional Implications

ProteinADPRylation SiteFunctional ImplicationReference(s)
Histone H2BD51Regulates chromatin accessibility and gene expression; mutation inhibits ADPRylation and promotes tumor growth. nih.govaacrjournals.org
Histone H4D68Site of ADPRylation; mutation inhibits the modification. nih.govaacrjournals.org
PARP1MultipleAutomodification regulates its own activity and recruitment of DNA repair factors. mdpi.com
VE-cadherinY658, Y731Phosphorylation downstream of TRPM2 activation, mediating angiogenesis. ahajournals.org

Real-Time Investigation of the Dynamic Nature of ADPRylation in Living Systems

A major frontier in ADPR biology is the ability to visualize and quantify the dynamics of ADPRylation in real-time within living cells and organisms. elifesciences.org Traditional methods relying on fixed cells and biochemical assays provide only static snapshots of this highly dynamic process. nih.gov

Recent breakthroughs in the development of genetically encoded and chemical probes are revolutionizing this area:

Genetically encoded biosensors: FRET-based sensors, such as pARS, and split-protein reassembly systems, like PAR-Trackers, allow for the real-time monitoring of PAR levels with high spatial and temporal resolution. elifesciences.orgnih.govbiorxiv.org These sensors can be used to study the kinetics of PARP activation and degradation in response to stimuli like DNA damage. biorxiv.orgresearchgate.net For instance, the PAR-T NanoLuc sensor has been used to detect dynamic changes in PAR production in living animals. elifesciences.orgnih.gov

Fluorescent NAD+ analogs: Chemical biology approaches have yielded fluorescent NAD+ analogs that can be incorporated into PAR chains by cellular machinery. nih.gov This allows for the direct visualization of PAR turnover at sites of DNA damage. nih.gov These tools have also been used to study the interactions of specific proteins with PAR chains using techniques like FLIM-FRET microscopy. nih.gov

Live-cell imaging of ATP: Probes like BioTracker ATP-Red enable the monitoring of mitochondrial ATP levels, which is the ultimate source for NAD+ and subsequent ADPRylation. merckmillipore.comsigmaaldrich.com This can provide insights into the metabolic state of the cell and its impact on ADPR signaling.

These advanced imaging techniques will be instrumental in addressing key questions about the spatiotemporal regulation of ADPRylation, such as how PARP activity is controlled at specific subcellular locations and how the dynamics of ADPRylation influence cellular decision-making processes like cell death and differentiation. elifesciences.orgnih.gov

Detailed Structural Biology of ADPR-Modifying and -Binding Proteins

A deep understanding of the molecular mechanisms underlying ADPR signaling requires detailed structural information about the proteins that write, erase, and read this modification. X-ray crystallography and cryo-electron microscopy are powerful tools for elucidating the three-dimensional structures of these proteins and their complexes with ADPR.

Future structural studies will aim to:

Capture enzymes in different functional states: Determining the structures of PARPs and ADPR hydrolases in their apo forms, substrate-bound states, and product-bound states can reveal the conformational changes that govern their catalytic cycles. For example, the structure of ARH3 in complex with ADPR and different metal ions has provided insights into its catalytic mechanism and metal selectivity. nih.govnih.gov

Elucidate the structural basis of reader domain specificity: High-resolution structures of macrodomains, WWE domains, and PBZ domains in complex with different lengths and conformations of ADPR will clarify how these domains achieve their binding specificity. wiley.compnas.org Structural analysis has shown that macrodomains bind the ADPR moiety in a deep cleft, with conserved residues making key interactions. wiley.com

Guide the design of specific inhibitors and activators: Structural information is invaluable for the rational design of small molecules that can modulate the activity of ADPR-modifying and -binding proteins. This is particularly relevant for the development of new cancer therapies targeting PARPs. nih.gov

Table 2: Examples of Structurally Characterized ADPR-Related Proteins

Protein FamilyExample ProteinKey Structural FeaturesReference(s)
ADPR HydrolasesARH3Binuclear metal center crucial for catalysis; substrate binding induces conformational changes. nih.govnih.gov
PARGPossesses a macrodomain fold; structure facilitates the development of specific inhibitors. nih.gov
MacroD2ADPR binds in a cleft with key interactions from conserved residues. wiley.com
ADPR BindersAPLF (PBZ domain)Contains a basic/hydrophobic pocket for ADPR binding. pnas.org
SauMacroFeatures a unique N-terminal 3-helix bundle scaffolding a Zn2+ coordination loop near the ADPR binding site. wiley.com

Development of Advanced ADPR Analogues for Chemical Biology Studies

The synthesis of novel ADPR analogues is a cornerstone of chemical biology approaches to studying ADPRylation. acs.org These synthetic molecules serve as powerful tools to probe enzyme mechanisms, identify new binding partners, and modulate ADPR-dependent signaling pathways. rsc.org

Future directions in this area include:

Developing metabolically stable analogues: The pyrophosphate linkage in ADPR is susceptible to hydrolysis by cellular phosphatases. rsc.org Designing analogues with modified linkers, such as phosphonoacetates or methylene (B1212753) bisphosphonates, can enhance their stability and utility in cellular studies. rsc.orguniversiteitleiden.nl

Creating probes for specific applications: Incorporating functionalities like fluorescent dyes, affinity tags (e.g., biotin), or photo-cross-linking groups into ADPR analogues enables a wide range of applications, including affinity purification of reader proteins, fluorescence imaging, and mapping protein-protein interactions. researchgate.netacs.org

Synthesizing inhibitors and antagonists: ADPR analogues can be designed to act as competitive inhibitors of ADPR-binding proteins. For example, novel ADPR derivatives have been synthesized and shown to be potent inhibitors of the SARS-CoV-2 Mac1 macrodomain. acs.org Similarly, analogues with modifications to the terminal ribose have been used to probe the activation mechanism of the TRPM2 channel. acs.org

Exploring NAD+ analogues: In addition to ADPR analogues, the development of modified NAD+ precursors that can be metabolically incorporated into ADPR chains is a promising strategy. nih.govnih.gov Alkyne- or azide-tagged NAD+ analogues, for instance, allow for the subsequent "click" chemistry-based functionalization of ADPRylated proteins. nih.gov

The continued development of this sophisticated chemical toolbox will be essential for dissecting the complexities of ADPR signaling and for validating novel therapeutic targets within this pathway. sigmaaldrich.comchemicalprobes.org

Q & A

Q. What methodological approaches are recommended for detecting and quantifying ribulose diphosphate (RuBP) in plant tissues?

Answer:

  • Enzymatic assays : Use coupled reactions involving RuBP carboxylase/oxygenase (Rubisco) to measure RuBP levels. For example, RuBP can be quantified via spectrophotometry by coupling its carboxylation to 3-phosphoglycerate (3-PGA) production, followed by NADH oxidation in a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) system .
  • HPLC or LC-MS : Separate RuBP using anion-exchange chromatography paired with mass spectrometry for high sensitivity, especially in dynamic metabolic studies .
  • Isotopic labeling : Track RuBP turnover using 14C^{14}\text{C}-labeled CO2_2 in photosynthesis experiments to analyze Calvin cycle flux .

Q. How does RuBP function as a substrate in the Calvin cycle, and what experimental systems best model its role?

Answer:

  • In vitro reconstitution : Isolate chloroplasts or recombinant Rubisco to study RuBP carboxylation kinetics. Measure CO2_2 fixation rates under varying ATP/NADPH ratios to mimic light-dependent regulation .
  • Leaf disc assays : Monitor RuBP depletion in darkened leaves to study photorespiration and starch metabolism .
  • Mutant studies : Use Arabidopsis or rice mutants with altered Rubisco activity to correlate RuBP accumulation with photosynthetic efficiency .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on Rubisco's oxygenation vs. carboxylation activity under varying RuBP/CO2_22​ ratios?

Answer:

  • Competitive inhibition assays : Perform kinetic analyses using purified Rubisco to determine KmK_m values for CO2_2 and O2_2 under controlled RuBP concentrations .
  • Computational modeling : Develop enzyme-substrate docking models to predict Rubisco’s conformational changes during oxygenation/carboxylation .
  • In vivo gas-exchange measurements : Pair chlorophyll fluorescence with membrane inlet mass spectrometry to quantify real-time CO2_2/O2_2 exchange in intact leaves .

Q. What experimental designs address the challenge of RuBP regeneration limitations in C3 plants under high-light stress?

Answer:

  • ATP/NADPH balancing : Use transgenic plants overexpressing ferredoxin-NADP+^+ reductase (FNR) to enhance NADPH production, thereby optimizing RuBP regeneration .
  • Metabolic flux analysis (MFA) : Apply 13C^{13}\text{C}-metabolic labeling and NMR to map carbon partitioning between RuBP synthesis and photorespiratory pathways .
  • Proteomic profiling : Compare Rubisco activation states and RuBP levels in plants subjected to high-light vs. low-light conditions using 2D gel electrophoresis .

Q. How do discrepancies in ATP/NADPH stoichiometry affect interpretations of RuBP-dependent carbon fixation?

Answer:

  • Stoichiometric modeling : Use flux balance analysis (FBA) to simulate ATP/NADPH demands in the Calvin cycle under varying light conditions .
  • Electron transport chain (ETC) inhibitors : Apply DCMU (PSII inhibitor) or methyl viologen (PSI acceptor) to decouple ATP/NADPH production and assess RuBP synthesis rates .
  • Chloroplast isolation : Directly measure ATP/NADPH ratios in lysed chloroplasts using luciferase-based ATP assays and NADPH fluorescence .

Q. What strategies validate the role of RuBP in coordinating photosynthetic and respiratory pathways during senescence?

Answer:

  • Senescence-induced mutants : Analyze RuBP carboxylase activity and RuBP levels in stay-green mutants (e.g., sid2 in Arabidopsis) to link delayed senescence with carbon retention .
  • Transcriptomic correlation : Cross-reference RuBP-related genes (e.g., RBCS, RCA) with senescence markers like SAG12 using RNA-seq .
  • Enzyme activity profiling : Compare Rubisco activation states and RuBP concentrations in senescing vs. non-senescing tissues via immunoblotting and enzymatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.